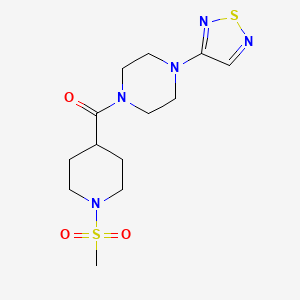
1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine" is a chemical entity that appears to be related to a class of compounds involving piperazine as a core structure. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. Although the specific compound is not directly described in the provided papers, the synthesis and structural analysis of similar piperazine derivatives can offer insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions. For instance, the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine is achieved by reacting 1-benzhydryl-piperazine with methyl sulfonyl chloride, as described in the first paper . Similarly, the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one involves a multi-step process starting with a reaction between 2-(chloromethyl)-3-arylquinazolin-4(3H)-one and N-BOC piperazine, followed by deprotection and subsequent reaction with benzene/methane sulfonyl chloride . These methods suggest that the synthesis of the compound would likely involve a similar strategy, utilizing sulfonyl chloride derivatives for introducing the methanesulfonyl group.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. The first paper reports that the synthesized compound crystallizes in the monoclinic crystal class and exhibits a chair conformation of the piperazine ring, with distorted tetrahedral geometry around the sulfur atom . This information is crucial as it provides a basis for predicting the molecular conformation and potential steric interactions of related compounds, including the one under analysis.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, primarily based on the functional groups attached to the piperazine core. The presence of a methanesulfonyl group, as seen in the compounds discussed in both papers, suggests that the compound may also be reactive towards nucleophiles due to the presence of a good leaving group (sulfonyl chloride) . This reactivity could be exploited in further chemical modifications or in the compound's mechanism of action if it were to be used as a drug.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine" are not detailed in the provided papers, the properties of similar compounds can be inferred. Piperazine derivatives generally have moderate to high solubility in polar organic solvents, and their crystalline nature suggests a definite melting point. The presence of a sulfonyl group could increase the compound's acidity and potentially affect its solubility in aqueous solutions .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Novel 1,3,4-thiadiazole amide compounds containing piperazine structures were synthesized and showed inhibitory effects against Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus, demonstrating potential applications in agricultural biochemistry and viral research (Z. Xia, 2015).
Receptor Binding and Pharmacological Characterization
- Piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ" were synthesized. These compounds showed selectivity for MC4R with submicromolar affinities, highlighting their potential in studying receptor-ligand interactions and therapeutic applications in conditions related to MC4R (F. Mutulis et al., 2004).
Antimicrobial Activities
- Several 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and showed better antibacterial activities, suggesting their potential use in developing new antimicrobial agents (Wu Qi, 2014).
Chemical Synthesis and Structure Analysis
- The synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine was achieved through the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride. The compound's structure was elucidated using spectroscopic techniques and X-ray crystallography, indicating its potential for further chemical and pharmacological studies (S. Naveen et al., 2007).
Novel Factor Xa Inhibitors
- Research on N,N-dialkylated 4-(4-arylsulfonylpiperazine-1-carbonyl)-benzamidines and related compounds as potent factor Xa inhibitors highlights their potential in developing anticoagulant therapies, though challenges with oral bioavailability were noted (Z. Jia et al., 2004).
Propiedades
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S2/c1-23(20,21)18-4-2-11(3-5-18)13(19)17-8-6-16(7-9-17)12-10-14-22-15-12/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWODDAFQGXKPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)
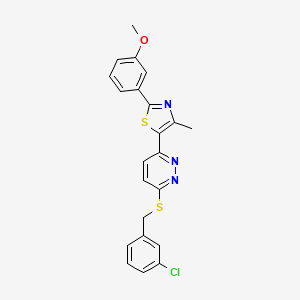
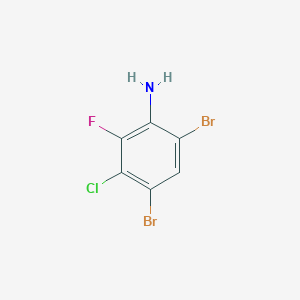
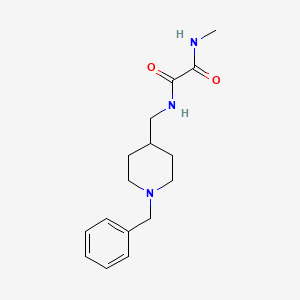
![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)
![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)
![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)
![2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2552298.png)
![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)
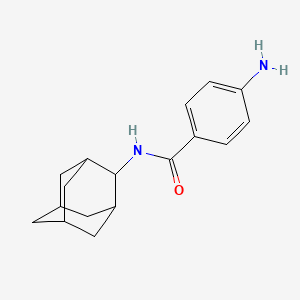
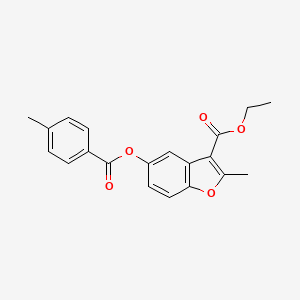

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552307.png)